

# 4-Bromo-2-chloro-6-methylpyridine structure

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## Compound of Interest

Compound Name:	4-Bromo-2-chloro-6-methylpyridine
Cat. No.:	B578623

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An In-depth Technical Guide to **4-Bromo-2-chloro-6-methylpyridine**

## Introduction

**4-Bromo-2-chloro-6-methylpyridine** is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with bromine, chlorine, and a methyl group, offers multiple reactive sites for the construction of more complex molecules. This makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications for researchers and professionals in drug development.

## Chemical Structure and Properties

The fundamental structure of **4-Bromo-2-chloro-6-methylpyridine** consists of a central pyridine ring. A bromine atom is attached at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position.

IUPAC Name: **4-bromo-2-chloro-6-methylpyridine**[\[1\]](#) Molecular Formula: C<sub>6</sub>H<sub>5</sub>BrClN[\[1\]](#)[\[2\]](#)

SMILES: CC1=CC(=C(N=C1)Cl)Br InChI Key: VZKVJDPXLSTENW-UHFFFAOYSA-N

## Physicochemical Data

A summary of the key physical and chemical properties of **4-Bromo-2-chloro-6-methylpyridine** is presented in the table below. This data is essential for its handling, storage,

and application in experimental settings.

Property	Value	Source
CAS Number	1206250-53-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	206.47 g/mol	<a href="#">[1]</a>
Appearance	Solid, Semi-Solid, Liquid, or Lump	
Boiling Point	238°C	<a href="#">[3]</a>
Density	1.624 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	98°C	<a href="#">[3]</a>
Purity	95% - 98%	<a href="#">[2]</a> <a href="#">[4]</a>
Storage Temperature	2-8°C, Inert atmosphere, Keep in dark place	
pKa	1.21 ± 0.10 (Predicted)	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of substituted pyridines often involves multi-step processes. While a direct synthesis for **4-Bromo-2-chloro-6-methylpyridine** is not detailed in the provided results, a relevant procedure for a structurally similar compound, 4-bromo-6-chloropyridine-2-carboxylic acid, can be adapted. The initial steps involve the halogenation of a pyridine ring.

### Example Synthetic Protocol: Halogenation of a Dihydroxypicoline

This protocol is based on the synthesis of a related compound and illustrates the general methodology for introducing bromine and chlorine onto a pyridine ring.[\[5\]](#)

Objective: To synthesize a bromo- and chloro-substituted methylpyridine derivative from a dihydroxy precursor.

Step 1: Bromination of 2,4-dihydroxy-6-picoline

- To a dry 100mL three-necked flask, add 12.5 g of 2,4-dihydroxy-6-picoline and 50 mL of DMF.
- Place the flask in an ice-water bath to cool the mixture.
- Slowly add 22.1 g of phosphorus oxybromide ( $\text{POBr}_3$ ) to the cooled solution.
- Transfer the flask to an oil bath and heat to 110°C.
- Maintain stirring for 1 hour at this temperature.
- After 1 hour, cool the reaction mixture to 30°C.
- Quench the reaction by adding 60 mL of water.
- Neutralize the solution by adjusting the pH to 7 with sodium carbonate, which will cause a solid to precipitate.
- Filter the solid product and wash the filter cake with 10 mL of cold ethanol, followed by 10 mL of ether.
- Dry the solid to obtain 2-hydroxy-4-bromo-6-methylpyridine.

#### Step 2: Chlorination of 2-hydroxy-4-bromo-6-methylpyridine

- In a dry 100mL three-necked flask, add 5.64 g of the 2-hydroxy-4-bromo-6-methylpyridine obtained from Step 1 and 30 mL of DMF.
- Cool the flask in an ice-water bath.
- Slowly add 7.7 g of phosphorus oxychloride ( $\text{POCl}_3$ ).
- (The patent does not specify the reaction time and temperature for this step, but typically this reaction would be heated to drive the conversion of the hydroxyl group to a chloride.)

## Applications in Research and Drug Development

Halogenated pyridines like **4-Bromo-2-chloro-6-methylpyridine** are important intermediates in the pharmaceutical industry. The bromine and chlorine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building the complex molecular architectures of active pharmaceutical ingredients (APIs).<sup>[6][7]</sup>

The presence of halogens can also influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, compounds like this are valuable for creating libraries of potential drug candidates for screening.

## Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of halogenated pyridines, based on the experimental protocol described.



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Caption: Generalized synthesis pathway for **4-Bromo-2-chloro-6-methylpyridine**.

## Safety and Handling

**4-Bromo-2-chloro-6-methylpyridine** is associated with several hazards. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.<sup>[1]</sup> It may also cause respiratory irritation.<sup>[1]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it should be kept in a dark place under an inert atmosphere at temperatures between 2-8°C.

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